molecular formula C12H13ClO2 B028140 4-Phenyloxane-4-carbonyl chloride CAS No. 100119-45-7

4-Phenyloxane-4-carbonyl chloride

Cat. No.: B028140
CAS No.: 100119-45-7
M. Wt: 224.68 g/mol
InChI Key: MNCVQLSKZIVCDW-UHFFFAOYSA-N
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Description

4-Phenyloxane-4-carbonyl chloride is a chemical compound with the molecular formula C12H13ClO2. It is used primarily for research purposes and has a molecular weight of 224.68 g/mol. The compound consists of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyloxane-4-carbonyl chloride typically involves the reaction of 4-phenyloxane with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The reaction can be represented as follows:

4-Phenyloxane+Thionyl Chloride4-Phenyloxane-4-carbonyl chloride+Sulfur Dioxide+Hydrogen Chloride\text{4-Phenyloxane} + \text{Thionyl Chloride} \rightarrow \text{this compound} + \text{Sulfur Dioxide} + \text{Hydrogen Chloride} 4-Phenyloxane+Thionyl Chloride→4-Phenyloxane-4-carbonyl chloride+Sulfur Dioxide+Hydrogen Chloride

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The use of thionyl chloride in industrial settings requires careful handling due to its corrosive nature.

Chemical Reactions Analysis

Types of Reactions

4-Phenyloxane-4-carbonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-Phenyloxane-4-carboxylic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.

Major Products

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide derivative.

    Hydrolysis: The major products are 4-Phenyloxane-4-carboxylic acid and hydrochloric acid.

Scientific Research Applications

4-Phenyloxane-4-carbonyl chloride is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyloxane-4-carbonyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may interact with amino groups in proteins, leading to the formation of amide bonds.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Similar in structure but lacks the oxane ring.

    4-Phenylbutyryl Chloride: Similar but with a different carbon chain length.

    4-Phenyloxane-4-carboxylic Acid: The hydrolyzed form of 4-Phenyloxane-4-carbonyl chloride.

Uniqueness

This compound is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity compared to other acyl chlorides. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

4-phenyloxane-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCVQLSKZIVCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640617
Record name 4-Phenyloxane-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100119-45-7
Record name 4-Phenyloxane-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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